2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C23H19F3N4O4S and its molecular weight is 504.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that it may interact with thearyl hydrocarbon receptor (AhR) . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .
Mode of Action
It is suggested that the compound may influence the activity of ahr in tumor-associated macrophages (tams) in pancreatic ductal adenocarcinoma (pdac) . TAMs exhibit high AhR activity, and Ahr-deficient macrophages develop an inflammatory phenotype .
Biochemical Pathways
It is suggested that the compound may influence the tryptophan metabolism pathway . Rather, macrophage AhR activity is dependent on Lactobacillus metabolization of dietary tryptophan to indoles .
Result of Action
It is suggested that the compound may reduce pdac growth, improve the efficacy of immune checkpoint blockade, and increase intra-tumoral frequencies of ifnγ+cd8+ t cells .
Action Environment
It is suggested that the removal of dietary tryptophan reduces tam ahr activity and promotes intra-tumoral accumulation of tnfα+ifnγ+cd8+ t cells . Provision of dietary indoles blocks this effect .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-[4-(trifluoromethoxy)phenyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O4S/c24-23(25,26)34-15-7-5-14(6-8-15)30-21(32)20-19(16-3-1-2-4-17(16)27-20)28-22(30)35-13-18(31)29-9-11-33-12-10-29/h1-8,27H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQQITVMRBMOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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